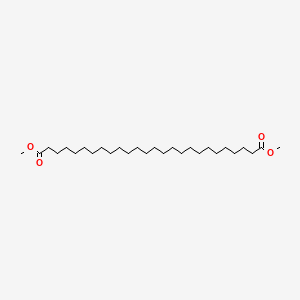

Dimethyl hexacosanedioate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl hexacosanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H54O4/c1-31-27(29)25-23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-26-28(30)32-2/h3-26H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSZACGIMLRVIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558974 | |

| Record name | Dimethyl hexacosanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86797-43-5 | |

| Record name | Dimethyl hexacosanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Physicochemical Landscape of Dimethyl Hexacosanedioate: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the physical properties, experimental characterization, and relevant biochemical pathways of Dimethyl hexacosanedioate is now available for researchers, scientists, and professionals in drug development. This document provides a centralized resource of key data for this very long-chain dicarboxylic acid dimethyl ester, a molecule of interest in various research domains including lipidomics and materials science.

This compound, with the chemical formula C₂₈H₅₄O₄, is the dimethyl ester of hexacosanedioic acid. As a member of the long-chain dicarboxylic acid ester family, its physical properties are largely dictated by its long aliphatic chain. While specific experimental data for this exact compound is sparse in readily accessible databases, this guide compiles available information and provides context through data on homologous very long-chain dicarboxylic acid dimethyl esters.

Core Physical Properties

A summary of the key physical and chemical identifiers for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₂₈H₅₄O₄ | - |

| Molecular Weight | 454.7 g/mol | - |

| CAS Number | Not explicitly found | - |

Due to the scarcity of direct experimental values for this compound, data for closely related very long-chain α,ω-dicarboxylic acid dimethyl esters are crucial for estimating its properties. Research on lipids from thermophilic anaerobic eubacteria has led to the isolation and characterization of several such compounds. For instance, α,ω-13,16-dimethyloctacosanedioate dimethyl ester (a C30 homologue) has been identified, indicating the natural occurrence of similar structures[1]. The characterization of these compounds provides valuable insight into the expected properties of this compound.

Experimental Protocols

The determination of the physical properties of very long-chain dicarboxylic acid esters like this compound requires specialized analytical techniques. The following section details the typical experimental methodologies employed for their synthesis, purification, and characterization.

Synthesis and Purification

The synthesis of very long-chain α,ω-dicarboxylic acids can be achieved through various methods, including biotechnological approaches utilizing engineered microorganisms. For example, engineered Escherichia coli has been used to produce long-chain dicarboxylic acids from renewable fatty acids and plant oils. These dicarboxylic acids can then be esterified to their corresponding dimethyl esters.

A common laboratory-scale method for the preparation of dimethyl esters from dicarboxylic acids is through acid-catalyzed esterification with methanol (B129727).

Protocol for Acid-Catalyzed Esterification:

-

The dicarboxylic acid is dissolved in an excess of anhydrous methanol.

-

A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the solution.

-

The mixture is refluxed for several hours to drive the esterification reaction to completion.

-

After cooling, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., diethyl ether or hexane) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude dimethyl ester.

-

Purification of the dimethyl ester is typically achieved through column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent.

Characterization Techniques

The structural elucidation and confirmation of purity for this compound and similar long-chain esters are performed using a combination of spectroscopic and chromatographic methods.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For very long-chain esters, high-temperature GC is required.

-

Sample Preparation: The purified dimethyl ester is dissolved in a volatile organic solvent such as hexane (B92381) or dichloromethane.

-

GC Conditions: A high-temperature, non-polar capillary column is typically used. The oven temperature is programmed to ramp up to a high final temperature to ensure the elution of these high molecular weight compounds.

-

MS Detection: Electron ionization (EI) mass spectrometry is commonly used. The resulting mass spectrum will show a characteristic fragmentation pattern, including a molecular ion peak (M⁺) and fragments corresponding to the loss of methoxy (B1213986) groups (-OCH₃) and successive losses of methylene (B1212753) units (-CH₂).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of the dimethyl ester.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl ester protons (a singlet around 3.6 ppm) and the methylene protons of the long aliphatic chain (a broad multiplet around 1.2-1.6 ppm). The protons on the carbons alpha to the ester groups will appear as a triplet at a slightly downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the ester groups (around 174 ppm), the methoxy carbons (around 51 ppm), and a series of signals for the methylene carbons in the aliphatic chain.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will exhibit a strong absorption band corresponding to the C=O stretching of the ester groups (around 1740 cm⁻¹) and C-H stretching and bending vibrations for the aliphatic chain.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel long-chain dicarboxylic acid dimethyl ester like this compound.

This technical guide provides a foundational understanding of the physical properties and analytical methodologies related to this compound. As research into very long-chain lipids continues to expand, it is anticipated that more specific experimental data for this and similar molecules will become available, further enriching our knowledge of their physicochemical behavior and potential applications.

References

An In-depth Technical Guide to Long-Chain α,ω-Dicarboxylic Acid Dimethyl Esters

Disclaimer: No specific data was found for dimethyl hexacosanedioate (a 26-carbon chain α,ω-dicarboxylic acid dimethyl ester). This guide will focus on representative, well-documented long-chain α,ω-dicarboxylic acid dimethyl esters, namely dimethyl sebacate (B1225510) (C10) and dimethyl dodecanedioate (B1236620) (C12), to provide a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of this class of compounds.

Chemical Structure and Formula

Long-chain α,ω-dicarboxylic acid dimethyl esters are organic compounds characterized by a central aliphatic chain with a methyl ester group at each end. The general formula for these compounds is CH₃OOC(CH₂)ₙCOOCH₃.

Dimethyl Sebacate:

-

Systematic Name: Dimethyl decanedioate

-

Molecular Formula: C₁₂H₂₂O₄

-

Chemical Structure: CH₃OOC-(CH₂)₈-COOCH₃

Dimethyl Dodecanedioate:

-

Systematic Name: Dimethyl dodecanedioate

-

Molecular Formula: C₁₄H₂₆O₄[1]

-

Chemical Structure: CH₃OOC-(CH₂)₁₀-COOCH₃

Physicochemical Properties

The physical and chemical properties of these diesters make them suitable for a variety of industrial applications, including as plasticizers, lubricants, and chemical intermediates.

| Property | Dimethyl Sebacate | Dimethyl Dodecanedioate |

| Molecular Weight | 230.30 g/mol | 258.35 g/mol [1] |

| CAS Number | 106-79-6 | 1731-79-9[1] |

| Appearance | Colorless liquid | White crystalline solid |

| Melting Point | 24.5 °C | 42-44 °C |

| Boiling Point | 294 °C | 160 °C at 10 mmHg |

| Density | 0.99 g/cm³ | 0.96 g/cm³ |

| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents |

Experimental Protocols: Synthesis

The most common laboratory and industrial method for synthesizing long-chain α,ω-dicarboxylic acid dimethyl esters is the Fischer-Speier esterification of the corresponding dicarboxylic acid with methanol (B129727), using an acid catalyst.

Detailed Protocol for Laboratory Synthesis of Dimethyl Dodecanedioate

This protocol details the synthesis of dimethyl dodecanedioate from dodecanedioic acid and methanol using sulfuric acid as a catalyst.

Materials:

-

Dodecanedioic acid (1.0 eq)

-

Methanol (excess, as solvent)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.05 eq)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Diethyl ether or Dichloromethane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Glassware for filtration

Procedure:

-

Reaction Setup: In a round-bottom flask, combine dodecanedioic acid and an excess of methanol. While stirring, carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous mixture with diethyl ether or dichloromethane. The organic layer will contain the desired dimethyl dodecanedioate.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst, followed by a wash with brine to remove any remaining aqueous contaminants.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane (B92381) to yield pure dimethyl dodecanedioate.

Biological Significance: Peroxisomal β-Oxidation

Long-chain dicarboxylic acids, which can be formed in the body through ω-oxidation of fatty acids, are primarily metabolized in peroxisomes via the β-oxidation pathway. This metabolic process shortens the dicarboxylic acid chain, producing acetyl-CoA and shorter-chain dicarboxylic acids.

The following diagram illustrates the key steps in the peroxisomal β-oxidation of a long-chain dicarboxylyl-CoA.

References

Dimethyl Hexacosanedioate: A Technical Guide to Its Natural Sources and Isolation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Natural Sources of Long-Chain Dicarboxylic Acid Dimethyl Esters

While specific natural sources for dimethyl hexacosanedioate remain un-cited in peer-reviewed literature, a notable discovery has been made in the realm of microbiology. A family of very-long-chain α,ω-dicarboxylic acid dimethyl esters has been identified in the thermophilic anaerobic eubacterium, Thermoanaerobacter ethanolicus 39E. These compounds are major fatty acyl components of the bacterium's membrane lipids, constituting approximately 40% of the total fatty acyl groups.[1] The primary component identified was α,ω-13,16-dimethyloctacosanedioic acid.[1]

This discovery is significant as it points towards a potential, albeit rare, natural source of structurally related C28 dicarboxylic acids. The biosynthetic pathway is suggested to be a tail-to-tail (ω) coupling of iso-branched fatty acids from opposite sides of the cell membrane.[1]

Table 1: Naturally Occurring Very-Long-Chain α,ω-Dicarboxylic Acid Dimethyl Esters from Thermoanaerobacter ethanolicus 39E

| Compound Name | Carbon Chain Length | Molecular Formula of Dimethyl Ester |

| α,ω-13,16-Dimethylheptacosanedioate dimethyl ester | C29 | C31H60O4 |

| α,ω-13,16-Dimethyloctacosanedioate dimethyl ester | C30 | C32H62O4 |

| α,ω-13,16-Dimethylnonacosanedioate dimethyl ester | C31 | C33H64O4 |

| α,ω-13,16-Dimethyltriacontanedioate dimethyl ester | C32 | C34H66O4 |

Biotechnological Production of Long-Chain Dicarboxylic Acids

An alternative and more readily accessible source of long-chain dicarboxylic acids is through biotechnological processes.[2][3] Various oleaginous yeasts, such as those from the genus Candida, are capable of converting fatty acids from renewable feedstocks like plant oils (e.g., rapeseed oil) into long-chain α,ω-dicarboxylic acids.[2][3]

The underlying biochemical pathway is the ω-oxidation of monocarboxylic fatty acids.[2] Through genetic engineering, strains can be optimized to enhance the production of these dicarboxylic acids by, for example, knocking out genes involved in the competing β-oxidation pathway.[4] The resulting dicarboxylic acids can then be readily converted to their dimethyl esters through standard chemical esterification procedures.

Isolation and Purification of Long-Chain Dicarboxylic Acid Dimethyl Esters

The isolation of very-long-chain dicarboxylic acid dimethyl esters from microbial biomass is a multi-step process that involves extraction, derivatization, and chromatographic purification. The following table outlines a generalized experimental protocol based on methodologies reported for the isolation of these compounds from Thermoanaerobacter ethanolicus 39E.[1]

Table 2: Generalized Experimental Protocol for the Isolation of Very-Long-Chain Dicarboxylic Acid Dimethyl Esters from Microbial Biomass

| Step | Procedure | Details and Rationale |

| 1. Cell Harvesting and Lysis | Harvest bacterial cells by centrifugation. Lyse the cells to release cellular components. | Centrifugation pellets the cells from the culture medium. Lysis is necessary to access the membrane lipids. |

| 2. Lipid Extraction | Extract total lipids from the lysed cells using a solvent system such as chloroform:methanol. | This standard lipid extraction method effectively solubilizes membrane lipids. |

| 3. Acid-Catalyzed Methanolysis | Treat the lipid extract with methanolic HCl or methanolic H2SO4 under reflux. | This step simultaneously cleaves the fatty acyl chains from the lipid backbone and converts the resulting carboxylic acids to their methyl esters. |

| 4. Extraction of Methyl Esters | Extract the fatty acid methyl esters (FAMEs) from the reaction mixture using a non-polar solvent like n-hexane. | The non-polar FAMEs will partition into the hexane (B92381) layer, separating them from polar components. |

| 5. Preliminary Purification | Subject the FAME mixture to column chromatography on silica (B1680970) gel. | This step separates the FAMEs into different fractions based on polarity, allowing for the isolation of the dicarboxylic acid dimethyl esters from monocarboxylic acid methyl esters. |

| 6. High-Performance Liquid Chromatography (HPLC) | Further purify the fraction containing the dicarboxylic acid dimethyl esters using reversed-phase HPLC. | HPLC provides higher resolution separation to isolate the specific long-chain dicarboxylic acid dimethyl esters of interest. |

| 7. Structure Elucidation | Characterize the purified compounds using analytical techniques. | Gas Chromatography-Mass Spectrometry (GC-MS) confirms the molecular weight and fragmentation pattern. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information.[1] |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and purification of very-long-chain dicarboxylic acid dimethyl esters from a microbial source.

Caption: Workflow for the isolation and characterization of long-chain dicarboxylic acid dimethyl esters.

Conclusion

While the natural occurrence of this compound has yet to be reported, the existence of structurally similar very-long-chain dicarboxylic acid dimethyl esters in Thermoanaerobacter ethanolicus 39E provides a valuable lead for researchers. The methodologies for the isolation and characterization of these analogous compounds, as detailed in this guide, offer a robust framework that can be adapted for the potential discovery and study of this compound from natural sources. Furthermore, biotechnological production remains a promising avenue for obtaining this and other long-chain dicarboxylic acids for various research and development applications.

References

- 1. A new family of very long chain alpha,omega-dicarboxylic acids is a major structural fatty acyl component of the membrane lipids of Thermoanaerobacter ethanolicus 39E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Long-chain dicarboxylic acids from plant oils - Fraunhofer IGB [igb.fraunhofer.de]

- 3. Biotechnological production of bio-based long-chain dicarboxylic acids with oleogenious yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

CAS number 86797-43-5 properties and suppliers.

An In-Depth Technical Guide to CAS Number 86797-43-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical with CAS number 86797-43-5, identified as Dimethyl hexacosanedioate. The document is structured to furnish researchers, scientists, and professionals in drug development with essential information, focusing on its properties and commercial availability. While this guide aims to be thorough, it is important to note that publicly available information on the experimental uses and biological activities of this specific compound is limited.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 86797-43-5 | [1][2][3][4] |

| Synonyms | Hexacosanedioic acid, dimethyl ester | [1] |

| Molecular Formula | C₂₈H₅₄O₄ | [1][2][4] |

| Molecular Weight | 454.73 g/mol | [1] |

| Melting Point | Data not available | [1] |

| Boiling Point | Data not available | [1] |

| Density | Data not available | [1] |

| Solubility | Data not available | [1] |

| Flash Point | Data not available | [1] |

Safety and Handling

A comprehensive Safety Data Sheet (SDS) from INDOFINE Chemical Company, Inc. indicates that the toxicological properties of this compound have not been fully investigated[1]. This compound is intended for research and development purposes only[1]. Standard laboratory safety protocols should be strictly adhered to when handling this chemical. This includes the use of personal protective equipment such as chemical-resistant gloves, protective clothing, and eye protection[1]. The SDS also states that there is no available data on respiratory sensitization, skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity[1].

Suppliers

This compound is available from several chemical suppliers, primarily for research purposes. The following table lists some of the known suppliers.

| Supplier | Product Number | Additional Information | Source |

| INDOFINE Chemical Company, Inc. | 25-2600 | [1] | |

| Larodan AB | 25-2600-13 | Specializes in high-purity lipids for research. | [5][6] |

| Sapphire North America | - | Distributor for Larodan AB. | [7] |

| Alfa Chemistry | - | Listed as a supplier. | [8] |

| BLD Pharm | BD01304767 | [9][10][11] | |

| ChemicalBook | - | Lists multiple suppliers. | [3][8] |

Experimental Applications and Protocols

Extensive searches for experimental protocols involving this compound did not yield any specific methodologies. The compound is sold for research and development, which suggests it may be used as a starting material in organic synthesis, as a reference standard in analytical chemistry, or in material science research. However, without published studies detailing its use, no specific experimental protocols can be provided.

Biological Activity and Signaling Pathways

There is currently no publicly available information to suggest that this compound has any defined biological activity or is involved in any specific signaling pathways. Searches for its mechanism of action or its effects on biological systems did not return any relevant results. Therefore, no signaling pathway diagrams can be generated for this compound at this time.

Logical Relationship of Available Information

The following diagram illustrates the current state of knowledge regarding this compound, highlighting the availability of basic chemical data and supplier information, and the absence of detailed experimental and biological information.

Caption: Information availability for CAS 86797-43-5.

This compound (CAS 86797-43-5) is a commercially available long-chain diester with well-defined basic chemical properties such as its molecular formula and weight. However, there is a significant lack of publicly accessible data regarding its physical properties, toxicological profile, experimental applications, and biological activity. For researchers and drug development professionals, this compound represents a largely unexplored chemical entity. Any research involving this compound would require initial exploratory studies to determine its characteristics and potential applications. It is recommended to consult the Safety Data Sheet from the respective supplier for the most current safety and handling information before use.

References

- 1. indofinechemical.com [indofinechemical.com]

- 2. 86797-43-5(Hexacosanedioic acid, dimethyl ester) | Kuujia.com [kuujia.com]

- 3. This compound | 86797-43-5 [chemicalbook.com]

- 4. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 5. Larodan AB @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]

- 6. stratech.co.uk [stratech.co.uk]

- 7. Sapphire North America [sapphire-usa.com]

- 8. 86797-43-5 CAS Manufactory [m.chemicalbook.com]

- 9. 2442-49-1|Methyl tetracosanoate|BLD Pharm [bldpharm.com]

- 10. 2380-20-3|Methyl5-oxooctadecanoate|BLD Pharm [bldpharm.com]

- 11. 2380-27-0|Methyl 12-oxooctadecanoate|BLD Pharm [bldpharm.com]

Hexacosanedioic Acid, Dimethyl Ester: A Technical Overview

Abstract

Hexacosanedioic acid, dimethyl ester is a long-chain aliphatic diester. As a derivative of hexacosanedioic acid, a 26-carbon dicarboxylic acid, this molecule features a long hydrophobic carbon chain flanked by two methyl ester functional groups. While specific experimental data for this particular diester is not extensively documented in publicly available literature, its characteristics can be largely inferred from the well-established chemistry of long-chain dicarboxylic acids and their esters. This document provides a technical guide on the core characteristics, synthesis, and potential applications of hexacosanedioic acid, dimethyl ester, aimed at researchers, scientists, and professionals in drug development and materials science. Methodologies and data from closely related long-chain diesters are used to provide a comprehensive profile.

Chemical and Physical Properties

| Property | Expected Value / Data for Analogous Compounds |

| Molecular Formula | C₂₈H₅₄O₄ |

| Molecular Weight | 454.72 g/mol |

| Appearance | White to off-white waxy solid |

| Melting Point | Not specified, but expected to be higher than related, shorter-chain diesters |

| Boiling Point | High boiling point, likely decomposes under atmospheric pressure |

| Solubility | Insoluble in water; soluble in ethers and alcohols.[1] |

| Density | Expected to be less than 1 g/mL |

Spectroscopic Characteristics

The structural features of hexacosanedioic acid, dimethyl ester can be confirmed using standard spectroscopic techniques. The expected spectral data are summarized below.

| Technique | Expected Characteristics |

| FT-IR | A prominent ester carbonyl (C=O) stretching band around 1735-1740 cm⁻¹.[2][3] The disappearance of the broad O-H stretch from the parent dicarboxylic acid would confirm complete esterification.[2] C-H stretching bands for the aliphatic chain will be observed around 2850-2950 cm⁻¹. |

| ¹H NMR | A singlet corresponding to the six protons of the two methyl ester (-OCH₃) groups, expected around 3.6-3.7 ppm.[4] A complex multiplet signal for the numerous methylene (B1212753) (-CH₂-) groups of the long aliphatic chain would be seen further upfield. Protons on carbons alpha to the carbonyls will be slightly downfield compared to the other methylene protons.[3] |

| ¹³C NMR | A signal for the ester carbonyl carbons around 174 ppm.[4] A signal for the methoxy (B1213986) (-OCH₃) carbons around 51-52 ppm. Multiple signals in the aliphatic region (approx. 20-40 ppm) corresponding to the methylene carbons of the long chain.[4] |

| Mass Spec | The molecular ion peak (M⁺) would be observed at m/z 454.72. Common fragmentation patterns for esters include the formation of an acylium ion (R-CO⁺) and loss of the alkoxy group (-OCH₃).[3] |

Synthesis of Hexacosanedioic Acid, Dimethyl Ester

The most common and straightforward method for synthesizing dialkyl esters from dicarboxylic acids is the Fischer esterification. This acid-catalyzed reaction involves treating the dicarboxylic acid with an excess of the corresponding alcohol, in this case, methanol.

References

The Biological Significance of Very Long-Chain Dicarboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Very long-chain dicarboxylic acids (VLCDAs) are emerging as a class of bioactive lipids with significant implications in health and disease. Formed through the ω-oxidation of very long-chain fatty acids (VLCFAs), these molecules are not merely metabolic byproducts but active participants in cellular signaling and homeostasis. Dysregulation of VLCDA metabolism is linked to several inherited metabolic disorders, and recent evidence highlights their potential as anti-inflammatory and chemopreventive agents. This technical guide provides an in-depth overview of the biological significance of VLCDAs, focusing on their metabolism, physiological roles, and pathological implications. It includes a compilation of quantitative data, detailed experimental protocols for their study, and graphical representations of the key metabolic and signaling pathways in which they are involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the expanding field of VLCDA biology.

Introduction

Very long-chain dicarboxylic acids (VLCDAs) are straight-chain fatty acids with carboxyl groups at both ends of the aliphatic chain, typically containing 20 or more carbon atoms. For a long time, they were considered minor products of fatty acid metabolism. However, accumulating evidence now points towards their crucial roles in various physiological and pathophysiological processes.

The primary route for VLCDA synthesis is the ω-oxidation of very long-chain fatty acids (VLCFAs), which occurs predominantly in the endoplasmic reticulum. Subsequently, these dicarboxylic acids undergo chain-shortening primarily through β-oxidation within peroxisomes.[1] This metabolic pathway serves as an alternative route for fatty acid catabolism, particularly when mitochondrial β-oxidation is impaired or overloaded.

The biological significance of VLCDAs is underscored by their association with several human diseases. Inborn errors of metabolism, such as peroxisomal biogenesis disorders and very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency, often lead to an accumulation of VLCFAs and, consequently, VLCDAs.[2] This accumulation can have cytotoxic effects and contribute to the pathology of these conditions.[3]

Conversely, recent studies have unveiled a protective role for specific VLCDAs. Notably, VLCDA 28:4 has been identified as an endogenous anti-inflammatory lipid with potential chemopreventive properties.[4] Its levels are found to be decreased in the plasma of patients with certain cancers, suggesting a role in tumor suppression.[4][5]

This guide aims to provide a detailed exploration of the multifaceted biological significance of VLCDAs, offering a valuable resource for the scientific community to further investigate their therapeutic potential.

Metabolism of Very Long-Chain Dicarboxylic Acids

The metabolism of VLCDAs is a two-step process involving their formation via ω-oxidation and their subsequent degradation through peroxisomal β-oxidation.

ω-Oxidation: The Biosynthetic Pathway

The initial and rate-limiting step in the formation of VLCDAs is the ω-hydroxylation of VLCFAs, catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F subfamilies located in the endoplasmic reticulum.[4] This reaction introduces a hydroxyl group at the terminal methyl carbon (ω-carbon) of the fatty acid. The resulting ω-hydroxy fatty acid is then sequentially oxidized to an aldehyde and then to a dicarboxylic acid by alcohol dehydrogenase and aldehyde dehydrogenase, respectively.

dot

Peroxisomal β-Oxidation: The Degradation Pathway

Once formed, VLCDAs are transported into peroxisomes for catabolism. Unlike mitochondrial β-oxidation, which primarily handles short-, medium-, and long-chain fatty acids, peroxisomal β-oxidation is the main pathway for the degradation of VLCFAs and VLCDAs.[1][6]

The process begins with the activation of the dicarboxylic acid to its corresponding CoA ester by a peroxisomal acyl-CoA synthetase.[7] This is followed by a series of four enzymatic reactions that shorten the acyl chain by two carbons in each cycle, releasing acetyl-CoA. The key enzymes involved are acyl-CoA oxidase, a bifunctional enzyme (enoyl-CoA hydratase/L-3-hydroxyacyl-CoA dehydrogenase), and 3-ketoacyl-CoA thiolase.[6] The chain-shortened dicarboxylic acids can then re-enter the β-oxidation spiral until they are converted to medium- and short-chain dicarboxylic acids, such as adipic and suberic acids, which are then excreted in the urine.

dot

References

- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leukodystrophy - Wikipedia [en.wikipedia.org]

- 4. Endogenous Anti-Inflammatory Very-Long-Chain Dicarboxylic Acids: Potential Chemopreventive Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peroxisomal acyl-CoA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Areas for Long-Chain Aliphatic Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain aliphatic compounds, characterized by their extended hydrocarbon chains, are a diverse class of molecules with significant and expanding roles in biomedical and materials science research. Their inherent properties, such as hydrophobicity, propensity for self-assembly, and biocompatibility, make them ideal candidates for a wide range of applications, from novel drug delivery systems and therapeutics to advanced biomaterials and vaccine adjuvants. This technical guide provides an in-depth exploration of the core research areas involving long-chain aliphatic compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of critical pathways and workflows to support ongoing and future research endeavors.

Therapeutic Potential of Bioactive Long-Chain Aliphatic Compounds

Long-chain fatty acids and their derivatives, particularly fatty acid amides, have emerged as a crucial class of signaling molecules with significant therapeutic potential. These compounds are involved in a myriad of physiological processes and are being actively investigated for the treatment of various diseases.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty acid amide hydrolase (FAAH) is a key enzyme responsible for the degradation of endocannabinoids, such as anandamide (B1667382) (N-arachidonoylethanolamine), which play a vital role in pain, inflammation, and mood regulation.[1][2] Inhibition of FAAH leads to an increase in endogenous anandamide levels, offering a promising therapeutic strategy for pain management and treatment of neurological disorders.[1][3]

Table 1: Inhibitory Activity of Selected FAAH Inhibitors

| Compound | Type | Target | IC50 (nM) | Ki (nM) | Reference |

| URB597 | Irreversible | Human FAAH | 4.6 | - | [4] |

| OL-135 | Reversible | Human FAAH | 208 ± 35 | 4.7 | [3][5] |

| PF-04457845 | Irreversible | Human FAAH | 7.2 | - | [4] |

| JNJ-42165279 | Reversible | Human FAAH | 70 | - | [4] |

| JNJ-1661010 | Reversible | Rat FAAH | 10 | - | [4] |

| BIA 10-2474 | Irreversible | FAAH | Potent (unspecified) | - | [4] |

Cytotoxic Fatty Acid Amides in Oncology

Certain synthetic and naturally derived fatty acid amides have demonstrated significant cytotoxic activity against various cancer cell lines.[6] These compounds can induce apoptosis and inhibit cell proliferation and migration, making them promising candidates for novel cancer therapies.[6][7] Their mechanism of action often involves the modulation of key signaling pathways, such as the PI3K/Akt pathway, and interaction with cannabinoid receptors.[6][7][8]

Table 2: Cytotoxic Activity of Fatty Acid Amides (FAAs) against Cancer Cell Lines

| Compound | Cell Line | IC50 | Reference |

| FAA1 (from Carapa guianensis oil) | C6 Glioma | 70 µg/mL | [6] |

| FAA2 (from Carapa guianensis oil) | C6 Glioma | 30 µg/mL | [6] |

| Alkanolamide stearate-monoethanolamine | HeLa | 37.5 µM | [9] |

| NLC-FAA/SF Formulation | 4T1 Murine Breast Cancer | 0.18 ± 0.06 μg/mL | [10][11][12] |

Long-Chain Aliphatic Compounds in Drug Delivery

The amphiphilic nature of many long-chain aliphatic compounds makes them ideal building blocks for novel drug delivery systems. Aliphatic polyesters and copolymers are particularly prominent in this field due to their biocompatibility and biodegradability.[13]

Aliphatic Polyester Nanoparticles

Nanoparticles formulated from aliphatic polyesters, such as poly(lactic-co-glycolic acid) (PLGA) and poly(caprolactone) (PCL), are widely used to encapsulate and deliver therapeutic agents.[14][15][16][17] These systems can protect drugs from degradation, improve their solubility, and provide controlled release profiles.[14][15][16][17] The drug release kinetics can be modulated by factors like polymer crystallinity, molecular weight, and the incorporation of hydrophilic blocks like polyethylene (B3416737) glycol (PEG).[14][18]

Table 3: Drug Loading and Encapsulation Efficiency of Aliphatic Nanoparticles

| Polymer System | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |

| PLGA-PEG Microspheres | Aclacinomycin A | - | - | [18] |

| Polymer Micelles | Paclitaxel (PTX) | ~5 | 37.6 ± 14.4 | [1] |

| Polymer Micelles | Lapatinib (LAP) | ~5 | 25.0 ± 1.5 | [1] |

| Co-loaded PTX-LAP NPs | Paclitaxel (PTX) | - | 67.0 ± 2.2 | [1] |

| Poly(octamethylene suberate) (POS) | Ropinirole HCl | 16-23 | High (unspecified) | [19] |

| Poly-ε-caprolactone (PCL) | Caffeine | - | 20-30 |

Long-Chain Aliphatic Polymers in Materials Science

Long-chain aliphatic polyesters are a class of biodegradable polymers with tunable mechanical and thermal properties, positioning them as sustainable alternatives to conventional plastics like polyethylene. Their properties are influenced by the length of the methylene (B1212753) units in their backbone.[7]

Table 4: Physical and Thermal Properties of Selected Long-Chain Aliphatic Polyesters

| Polymer | Melting Temperature (Tm) (°C) | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| Poly(butylene dodecanedioate) (PBD) | - | - | Similar to PE | - | |

| Poly(1,12-dodecylene octanedioate) | - | - | 20.8 | 255 | [8] |

| Poly(1,12-dodecylene sebacate) | - | - | 25.3 | 254 | [8] |

| Linear Aliphatic Polyesters (High MW) | 40 - 80 | - | Poor | - |

Signaling Pathways and Experimental Workflows

Endocannabinoid Signaling Pathway via FAAH

The following diagram illustrates the biosynthesis and degradation of the endocannabinoid anandamide (AEA), highlighting the central role of FAAH.

Caption: Endocannabinoid signaling pathway of anandamide (AEA).

Workflow for Nanoparticle Drug Delivery via Self-Assembly

This diagram outlines the process of forming drug-loaded nanoparticles from amphiphilic block copolymers through self-assembly.

Caption: Workflow for drug-loaded nanoparticle formation.

QS-21 Vaccine Adjuvant Mechanism of Action

The saponin-based adjuvant QS-21, which contains long-chain aliphatic moieties, enhances the immune response to vaccines through a multi-faceted mechanism.

Caption: Mechanism of action of the QS-21 vaccine adjuvant.

Experimental Protocols

Synthesis of Amphiphilic PLA-PEG-PLA Block Copolymers

This protocol describes the ring-opening polymerization of D,L-lactide using PEG as a macroinitiator to synthesize PLA-PEG-PLA triblock copolymers, which are commonly used in drug delivery applications.

Materials:

-

D,L-lactide

-

Polyethylene glycol (PEG)

-

Stannous octoate (Sn(Oct)₂)

-

Ethyl ether

-

Schlenk flask

-

Vacuum line

Procedure:

-

Purify D,L-lactide by recrystallization from ethyl acetate (B1210297) and dry under vacuum.

-

Add appropriate amounts of D,L-lactide, PEG, and Sn(Oct)₂ catalyst to a dry Schlenk flask.

-

Heat the mixture to 120°C under an inert atmosphere to initiate polymerization.

-

Allow the reaction to proceed for 11 hours with stirring.

-

Cool the reaction mixture to room temperature.

-

Dissolve the resulting polymer in a minimal amount of chloroform.

-

Precipitate the copolymer by adding the chloroform solution dropwise to an excess of cold ethyl ether with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Dry the PLA-PEG-PLA copolymer under vacuum at room temperature for 24 hours.

-

Characterize the copolymer using FT-IR and ¹H-NMR spectroscopy to confirm its structure and composition.

Evaluation of Cytotoxicity using MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability, which is crucial for evaluating the cytotoxic effects of novel long-chain aliphatic compounds.[6][9]

Materials:

-

Cancer cell line (e.g., C6 glioma, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Test compound (long-chain aliphatic compound) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a negative control (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Analysis of Long-Chain Fatty Acids by GC-MS

This protocol details the derivatization of long-chain fatty acids to their methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a standard method for their identification and quantification.

Materials:

-

Lipid sample

-

Chloroform:methanol solution (2:1, v/v)

-

0.6 M HCl in methanol

-

Hexane (B92381) (HPLC grade)

-

Anhydrous sodium sulfate

-

GC-MS system with a capillary column (e.g., Elite-5MS)

-

FAME standards

Procedure:

-

Transesterification:

-

Extraction:

-

Add 3 mL of hexane to the cooled sample.

-

Vortex thoroughly and centrifuge at 8000 rpm for 10 minutes to separate the layers.[6]

-

Transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Dry the hexane extract over a small amount of anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject 1 µL of the sample into the GC-MS.

-

Use an appropriate temperature program for the GC oven to separate the FAMEs (e.g., start at 50°C, ramp to 194°C, then ramp to 240°C).[6]

-

Set the mass spectrometer to scan a suitable mass range (e.g., 50-400 m/z).[6]

-

Identify individual FAMEs by comparing their mass spectra and retention times with those of known standards.[6]

-

Conclusion

The field of long-chain aliphatic compounds is rich with opportunities for innovative research and development. Their versatile chemical nature allows for their application as potent therapeutic agents, efficient drug delivery vehicles, and advanced biomaterials. The data, protocols, and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers and professionals, facilitating the exploration of new frontiers in this exciting area of science. Continued investigation into the synthesis, characterization, and application of these remarkable molecules holds the promise of significant advancements in medicine and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fatty Acid Amides Suppress Proliferation via Cannabinoid Receptors and Promote the Apoptosis of C6 Glioma Cells in Association with Akt Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Aliphatic Polyester Nanoparticles for Drug Delivery Systems - Narumol Kreua-ongarjnukool, Nopparuj Soomherun, Saowapa Thumsing Niyomthai, Sorayouth Chumnanvej - Google 圖書 [books.google.com.hk]

- 11. [PDF] Aliphatic Polyester Nanoparticles for Drug Delivery Systems | Semantic Scholar [semanticscholar.org]

- 12. BiblioBoard [openresearchlibrary.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Preparation and Characterization of PLA-PEG-PLA/PEI/DNA Nanoparticles for Improvement of Transfection Efficiency and Controlled Release of DNA in Gene Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of Novel Polymers from Dicarboxylic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

The landscape of materials science and drug delivery is one of constant evolution, driven by the pursuit of novel polymers with tailored properties. Among the vast array of polymer families, polyesters derived from dicarboxylic acid esters stand out for their versatility, biodegradability, and biocompatibility. This technical guide provides an in-depth exploration of the synthesis, characterization, and application of these promising macromolecules, with a particular focus on their role in advanced drug delivery systems.

Synthesis of Polyesters from Dicarboxylic Acid Esters

The synthesis of polyesters from dicarboxylic acid esters and diols is primarily achieved through polycondensation reactions, which can be performed using conventional chemical methods or enzymatic catalysis. These methods offer distinct advantages and are chosen based on the desired polymer characteristics and process considerations.

Polycondensation: A Versatile Tool for Polyester (B1180765) Synthesis

Polycondensation is a step-growth polymerization technique where monomers react to form dimers, trimers, and eventually long polymer chains, with the concurrent elimination of a small molecule such as water or methanol (B129727).[1] When dicarboxylic acid esters are used as monomers, the reaction is a transesterification, where the ester group of the monomer is exchanged with the hydroxyl groups of the diol.

Key Synthesis Methods:

-

Melt Polycondensation: This solvent-free method involves heating the monomers above their melting points in the presence of a catalyst.[2] The reaction is typically carried out under vacuum to facilitate the removal of the condensation byproduct, driving the equilibrium towards the formation of high molecular weight polymers.[3]

-

Solution Polycondensation: In this method, the monomers are dissolved in a high-boiling point solvent. The reaction is carried out at elevated temperatures, and the solvent aids in heat and mass transfer.[4] This technique is particularly useful for synthesizing polymers that are thermally sensitive or when precise control over the reaction conditions is required.

Enzymatic Synthesis: A Green Alternative

Enzymatic polymerization has emerged as a sustainable and highly selective alternative to traditional chemical synthesis.[5] Lipases, a class of enzymes that catalyze the hydrolysis of esters, are commonly employed for the synthesis of polyesters.[5] The use of enzymes offers several advantages, including mild reaction conditions, high selectivity, and the ability to produce polymers with well-defined architectures.[5]

Divinyl esters, such as divinyl adipate (B1204190), are often used as activated monomers in enzymatic polycondensation, as they lead to higher reaction rates and molecular weights.[6] The reaction is typically carried out in an organic solvent or in bulk.[4]

Characterization of Novel Polyesters

A thorough characterization of newly synthesized polyesters is crucial to understand their structure-property relationships and to assess their suitability for specific applications. A suite of analytical techniques is employed to determine their molecular weight, thermal properties, and mechanical behavior.

Table 1: Key Characterization Techniques for Polyesters

| Property Measured | Technique(s) | Description |

| Molecular Weight | Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), providing insights into the polymer chain length distribution.[7] |

| Thermal Properties | Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg) and melting temperature (Tm), which are critical for understanding the polymer's physical state and processing window.[8] |

| Mechanical Properties | Tensile Testing | Evaluates the polymer's strength and elasticity by measuring its tensile strength, Young's modulus, and elongation at break.[9] |

| Chemical Structure | Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure of the polymer and provides information about the monomer composition and sequence in copolymers.[4] |

| Crystallinity | X-ray Diffraction (XRD) | Determines the degree of crystallinity and the crystalline structure of the polymer, which significantly influences its mechanical and thermal properties. |

Table 2: Properties of Selected Polyesters from Dicarboxylic Acid Esters

| Polymer Name | Dicarboxylic Acid Ester | Diol | Synthesis Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tg (°C) | Tm (°C) | Mechanical Properties |

| Poly(butylene succinate) (PBS) | Diethyl Succinate (B1194679) | 1,4-Butanediol | Melt Polycondensation | 47,655 | - | - | -32 | 115 | - |

| Poly(ethylene adipate) (PEA) | Diethyl Adipate | Ethylene Glycol | Melt Polycondensation | - | - | - | -50 | 55 | Can be used as a plasticizer to reduce brittleness.[1] |

| Poly(hexylene adipate) | Diethyl Adipate | 1,6-Hexanediol (B165255) | Enzymatic (Solution) | 5,000-12,000 | - | - | - | - | - |

| Polyester-b4.18 | C18 Dicarboxylate | 2,3-Butanediol | - | - | 59,000 | - | - | - | Modulus of Elasticity: 290 MPa, Elongation at Break: 430%[9] |

Experimental Protocols

Melt Polycondensation of Poly(butylene succinate) (PBS)

This protocol is adapted from the synthesis of PBS from succinic acid and 1,4-butanediol, a common method for producing this polyester.[3][10]

Materials:

-

Diethyl succinate

-

1,4-Butanediol (BDO)

-

Tetrabutyl titanate (TBT) catalyst

-

Nitrogen gas supply

-

Vacuum pump

Procedure:

-

Charge a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet with equimolar amounts of diethyl succinate and 1,4-butanediol.

-

Add the TBT catalyst (typically 0.05-0.1% by weight of the monomers).

-

Heat the mixture to 150-180°C under a nitrogen atmosphere to initiate the transesterification reaction. Methanol will be distilled off as a byproduct.

-

After the majority of the methanol has been removed, gradually increase the temperature to 200-240°C and apply a vacuum (below 1 Torr).

-

Continue the polycondensation reaction under these conditions for several hours until the desired molecular weight is achieved, as indicated by an increase in the melt viscosity.

-

Cool the reactor and extrude the molten polymer.

Enzymatic Solution Polycondensation of Poly(hexylene adipate)

This protocol is based on the enzymatic polymerization of diethyl adipate and 1,6-hexanediol.[4]

Materials:

-

Diethyl adipate

-

1,6-Hexanediol

-

Immobilized Candida antarctica lipase (B570770) B (e.g., Novozym 435)

-

Diphenyl ether (solvent)

-

Methanol (for precipitation)

-

Nitrogen gas supply

-

Vacuum pump

Procedure:

-

In a reaction vessel, dissolve equimolar amounts of diethyl adipate and 1,6-hexanediol in diphenyl ether.

-

Add the immobilized lipase (typically 1-10% w/w of the total monomer weight).

-

Heat the reaction mixture to 100°C under a nitrogen atmosphere for an initial oligomerization step (e.g., 2 hours).

-

Apply a vacuum (e.g., 10 mbar) and continue the reaction for an extended period (e.g., 24-48 hours) to promote the formation of higher molecular weight polymer.

-

After the reaction is complete, dissolve the polymer in a suitable solvent (e.g., chloroform) and filter to remove the immobilized enzyme.

-

Precipitate the polymer by adding the solution dropwise to an excess of cold methanol.

-

Filter and dry the precipitated polymer under vacuum.

Applications in Drug Development

The tunable properties of polyesters derived from dicarboxylic acid esters make them highly attractive for a range of applications in drug development, particularly in the design of controlled drug delivery systems.[11] Their biodegradability ensures that the polymer carrier is safely eliminated from the body after fulfilling its function, while their biocompatibility minimizes adverse immune responses.[11]

Nanoparticle-Based Drug Delivery

Polyesters can be formulated into nanoparticles that encapsulate therapeutic agents, protecting them from degradation in the physiological environment and enabling targeted delivery to specific cells or tissues.[11] The release of the drug from these nanoparticles can be controlled by the degradation rate of the polymer, which can be tailored by altering the monomer composition, molecular weight, and crystallinity.

Stimuli-Responsive Drug Release

A key area of innovation is the development of "smart" polyester-based drug delivery systems that release their payload in response to specific physiological stimuli, such as changes in pH.[12] For example, nanoparticles can be designed to be stable at physiological pH (7.4) but to swell or degrade in the acidic microenvironment of tumors or within the endosomes of cells, leading to targeted drug release.[13][14]

Visualizing Key Processes

To better understand the synthesis and application of these novel polymers, the following diagrams illustrate a typical experimental workflow and a crucial biological pathway involved in nanoparticle-based drug delivery.

Caption: Experimental workflow for polyester synthesis and characterization.

Caption: Cellular uptake and drug release from a pH-sensitive polyester nanoparticle.

Conclusion

The discovery and development of novel polymers from dicarboxylic acid esters represent a vibrant and impactful area of research. The ability to precisely control the synthesis process, coupled with the inherent biodegradability and biocompatibility of these materials, opens up a vast design space for creating advanced polymers for a multitude of applications. In the realm of drug development, these polyesters are poised to play an increasingly important role in the creation of next-generation drug delivery systems that are safer, more effective, and tailored to the specific needs of the patient. As research continues to unravel the intricate relationships between polymer structure and function, we can anticipate the emergence of even more sophisticated and innovative polyester-based materials in the years to come.

References

- 1. Poly(ethylene adipate) - Wikipedia [en.wikipedia.org]

- 2. Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic Polycondensation of 1,6-Hexanediol and Diethyl Adipate: A Statistical Approach Predicting the Key-Parameters in Solution and in Bulk [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Enzymatic Synthesis of Functional PEGylated Adipate Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. Dynamic Aliphatic Polyester Elastomers Crosslinked with Aliphatic Dianhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. research.monash.edu [research.monash.edu]

- 13. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Dimethyl Hexacosanedioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of dimethyl hexacosanedioate from hexacosanedioic acid via Fischer esterification. Detailed experimental protocols, safety precautions, and data presentation are included to assist researchers in successfully synthesizing and purifying the target compound. The provided methodologies are based on established procedures for the esterification of long-chain dicarboxylic acids.

Introduction

This compound is a long-chain aliphatic diester. Such molecules are of significant interest in various fields, including pharmaceuticals, cosmetics, and material science, due to their lubricating, emollient, and plasticizing properties. The synthesis is typically achieved through the Fischer esterification of hexacosanedioic acid with methanol (B129727) in the presence of an acid catalyst. This process is a reliable and well-established method for producing high yields of the desired diester.

Chemical Reaction

The overall reaction involves the esterification of both carboxylic acid groups of hexacosanedioic acid with methanol to yield this compound and water. The reaction is an equilibrium process, and therefore, an excess of methanol is used to drive the reaction towards the product side.

Caption: Fischer esterification of hexacosanedioic acid.

Material and Reagent Properties

A summary of the physical and chemical properties of the key substances involved in the synthesis is provided in the table below.

| Property | Hexacosanedioic Acid | This compound (analogue data from Dimethyl Adipate) |

| Molecular Formula | C₂₆H₅₀O₄ | C₂₈H₅₄O₄ (Estimated) / C₈H₁₄O₄ (Adipate) |

| Molecular Weight | 426.7 g/mol [1] | ~454.7 g/mol (Estimated) / 174.19 g/mol (Adipate)[2][3][4][5] |

| Appearance | White solid/powder[6] | Colorless liquid (Adipate)[5] |

| Melting Point | 87 - 89 °C[6] | 8 °C (Adipate)[3][5] |

| Boiling Point | 250 °C @ 0.01 mbar[6] | 109-110 °C @ 14 mmHg (Adipate)[3][5] |

| Solubility | Insoluble in water | Insoluble in water; miscible with alcohols and ether (Adipate)[3][5] |

| Density | 0.810 g/cm³[6] | 1.062 g/mL at 20 °C (Adipate)[3] |

Experimental Protocol

Synthesis of this compound

This protocol is based on the general principles of Fischer esterification for long-chain dicarboxylic acids.

Materials:

-

Hexacosanedioic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene (B28343) (optional, for azeotropic removal of water)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (optional)

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add hexacosanedioic acid (1 molar equivalent).

-

Add a large excess of anhydrous methanol, which also acts as the solvent.

-

Optionally, toluene can be added to facilitate the azeotropic removal of water.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% of the dicarboxylic acid).

-

Reaction: Heat the mixture to a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

Procedure:

-

Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, acetone, or a mixture of solvents like ethyl acetate/hexane).

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the synthesis of this compound, based on analogous esterification reactions of long-chain dicarboxylic acids.

| Parameter | Value/Range | Notes |

| Hexacosanedioic Acid | 1 molar equivalent | Starting dicarboxylic acid. |

| Methanol | Large excess (serves as reactant and solvent) | Drives the reaction equilibrium towards the product. |

| Catalyst (H₂SO₄) | 1-2 mol% | A strong acid catalyst is essential for the reaction.[7] |

| Reaction Temperature | Reflux temperature of methanol (~65 °C) | Ensures a sufficient reaction rate. |

| Reaction Time | 4 - 6 hours | Monitor by TLC for completion. |

| Expected Yield | 85 - 95% | High yields are achievable with proper technique. |

Experimental Workflow and Logic Diagrams

Caption: Experimental workflow for synthesis and purification.

Conclusion

The synthesis of this compound from hexacosanedioic acid can be effectively achieved through Fischer esterification using methanol in the presence of an acid catalyst. The provided protocol, based on established methods for similar long-chain diesters, offers a reliable pathway to obtain the desired product in high yield. Proper work-up and purification are crucial for obtaining a high-purity final product suitable for research and development applications.

References

- 1. Hexacosanedioic acid | C26H50O4 | CID 9543670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cosmobiousa.com [cosmobiousa.com]

- 3. Dimethyl hexanedioate [chembk.com]

- 4. Hexanedioic acid, dimethyl ester (CAS 627-93-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. cerritos.edu [cerritos.edu]

Purifying Dimethyl Hexacosanedioate: A Guide for Researchers

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of Dimethyl hexacosanedioate, a long-chain diester. The following methods are outlined to achieve high purity levels suitable for research, and drug development applications.

Introduction

This compound is a C28 long-chain aliphatic diester. Its purification is crucial to remove impurities such as monoesters, unreacted diacids, and residual catalysts from its synthesis. The choice of purification technique depends on the nature of the impurities and the desired final purity. This guide details two primary methods: Column Chromatography and Recrystallization.

Purification Techniques: A Comparative Overview

A summary of the primary purification techniques for this compound is presented below, allowing for easy comparison of their key parameters.

| Technique | Principle | Typical Solvents | Key Advantages |

| Column Chromatography | Differential adsorption of components onto a stationary phase. | Hexane (B92381), Ethyl Acetate (B1210297), Dichloromethane (B109758) | Effective for separating compounds with different polarities. |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Ethanol, Acetone, Ethyl Acetate, Hexane, Water | Can yield highly pure crystalline solid; cost-effective for large scales. |

Experimental Protocols

Column Chromatography

This method is effective for removing polar and non-polar impurities.

Materials:

-

Crude this compound

-

Silica (B1680970) gel (for column chromatography, 230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Dichloromethane (optional, for sample loading)

-

Glass column with stopcock

-

Collection tubes or flasks

-

Rotary evaporator

Protocol:

-

Column Packing:

-

Prepare a slurry of silica gel in hexane.

-

Pour the slurry into the glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

-

Add a thin layer of sand on top of the silica gel bed.

-

Equilibrate the column by running hexane through it until the bed is stable.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the initial eluent mixture.[1]

-

Carefully load the dissolved sample onto the top of the silica gel column.

-

-

Elution:

-

Begin elution with 100% hexane.

-

Gradually increase the polarity of the eluent by adding ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexane.[1] The optimal gradient should be determined by thin-layer chromatography (TLC) analysis.

-

Collect fractions in separate tubes.

-

-

Fraction Analysis and Product Recovery:

-

Monitor the collected fractions by TLC to identify those containing the purified this compound.

-

Combine the pure fractions.

-

Remove the solvent using a rotary evaporator to obtain the purified product.

-

Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline this compound.

Materials:

-

Crude this compound

-

Recrystallization solvent or solvent pair (e.g., Ethanol/Water, Acetone/Hexane, Ethyl acetate/Hexane)[1]

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

-

Ice bath

-

Vacuum oven

Protocol:

-

Solvent Selection:

-

Choose a suitable solvent or solvent pair. For a non-polar molecule like this compound, good single solvent options include ethanol, acetone, or ethyl acetate.[1]

-

Alternatively, a solvent pair consisting of a "good" solvent (in which the compound is soluble when hot) and a "poor" solvent (in which it is less soluble when cold) can be effective.[1]

-

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the "good" solvent and heat the mixture gently while stirring until the solid is completely dissolved.

-

-

Crystallization:

-

If using a single solvent, remove the flask from the heat and allow it to cool slowly to room temperature.

-

If using a solvent pair, slowly add the "poor" solvent to the hot solution until turbidity (cloudiness) is observed, then allow it to cool slowly.[1]

-

Further cool the flask in an ice bath to maximize crystal formation.[1]

-

-

Crystal Collection and Drying:

Visualizing the Workflows

The following diagrams illustrate the logical flow of the purification protocols.

References

Application Notes and Protocols: Dimethyl Hexacosanedioate as an Internal Standard in Chromatography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of Dimethyl hexacosanedioate as an internal standard (IS) in chromatographic analyses. The information is targeted toward researchers, scientists, and professionals in drug development who require accurate and precise quantification of analytes in various sample matrices.

Introduction to Internal Standards in Chromatography

In analytical chromatography, the use of an internal standard is a widely adopted technique to improve the precision and accuracy of quantitative analysis. An internal standard is a compound that is added in a constant amount to all samples, calibration standards, and blanks. It is chosen to be chemically similar to the analyte of interest but sufficiently different to be chromatographically resolved. The internal standard helps to correct for variations in sample preparation, injection volume, and instrument response.

Key Advantages of Using an Internal Standard:

-

Compensation for Sample Loss: Mitigates the effects of analyte loss during sample preparation and extraction steps.

-

Correction for Injection Volume Variability: Normalizes for inconsistencies in the volume of sample introduced into the chromatograph.

-

Minimization of Instrumental Drift: Accounts for fluctuations in detector response over time.

-

Improved Precision and Accuracy: Leads to more reliable and reproducible quantitative results.

Properties of this compound

This compound (C28H54O4) is the dimethyl ester of hexacosanedioic acid, a long-chain dicarboxylic acid. While specific experimental data for its use as a chromatographic internal standard is not widely published, its properties make it a suitable candidate for the analysis of other long-chain fatty acids, esters, or other high molecular weight, non-polar to semi-polar compounds.

Inferred Physicochemical Properties: (Based on the properties of related long-chain diesters like dimethyl hexadecanedioate[1])

| Property | Value |

| Molecular Formula | C28H54O4 |

| Molecular Weight | 470.7 g/mol (approx.) |

| Boiling Point | High; suitable for GC analysis of high-boiling point analytes |

| Solubility | Soluble in organic solvents (e.g., hexane, dichloromethane, methanol); Insoluble in water |

| Reactivity | Generally stable under typical chromatographic conditions |

Experimental Protocol: Using this compound as an Internal Standard

This protocol provides a general framework for using this compound as an internal standard for the quantification of a target analyte using gas chromatography (GC) or liquid chromatography (LC). The specific parameters should be optimized for the particular analyte and sample matrix.

Materials and Reagents

-

This compound (high purity)

-

Target analyte(s) of interest (high purity)

-

Solvents for standard and sample preparation (e.g., hexane, ethyl acetate, methanol, HPLC or GC grade)

-

Sample matrix (e.g., plasma, tissue homogenate, formulation excipients)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Chromatography system (GC or LC) with a suitable detector (e.g., FID for GC, MS or UV for LC)

Preparation of Stock and Working Solutions

-

Internal Standard Stock Solution (IS Stock):

-

Accurately weigh a known amount of this compound.

-

Dissolve it in a suitable organic solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Store the stock solution under appropriate conditions (e.g., refrigerated and protected from light).

-

-

Analyte Stock Solution:

-

Prepare a stock solution of the target analyte in a similar manner to the IS stock solution.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into blank matrix.

-

Add a constant, known amount of the IS stock solution to each calibration standard.

-

The final concentration of the internal standard should be consistent across all calibration levels.

-

-

Quality Control (QC) Samples:

-

Prepare QC samples at low, medium, and high concentrations of the analyte in the same manner as the calibration standards.

-

Sample Preparation

-

Accurately measure a known volume or weight of the unknown sample.

-

Spike the sample with the same constant, known amount of the IS stock solution as used in the calibration standards.

-

Perform the necessary sample extraction or clean-up procedure (e.g., liquid-liquid extraction, solid-phase extraction).

-

Evaporate the solvent and reconstitute the residue in a suitable solvent for chromatographic analysis.

Chromatographic Conditions (Example for GC-FID)

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

-

Injector Temperature: 280 °C

-

Injection Volume: 1 µL (splitless)

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 min

-

Ramp: 10 °C/min to 320 °C

-

Hold: 10 min at 320 °C

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Detector: Flame Ionization Detector (FID)

-

Detector Temperature: 330 °C

Note: These conditions are illustrative and must be optimized for the specific analyte and internal standard to ensure adequate separation and peak shape.

Data Analysis

-

Integrate the peak areas of the analyte and the internal standard in all chromatograms (calibration standards, QC samples, and unknown samples).

-

Calculate the Response Factor (RF) for each calibration standard using the following formula: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)

-

Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

-

Perform a linear regression analysis to obtain the calibration curve and its equation (y = mx + c), where 'y' is the area ratio and 'x' is the analyte concentration.

-

For the unknown samples, calculate the area ratio of the analyte to the internal standard.

-

Use the calibration curve equation to determine the concentration of the analyte in the unknown samples.

Quantitative Data Summary